molecular formula C25H22ClNO4 B12949843 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid CAS No. 1260618-72-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

カタログ番号: B12949843
CAS番号: 1260618-72-1
分子量: 435.9 g/mol
InChIキー: QLSXVPCWQQGLDI-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chiral Fmoc-protected amino acid derivative featuring a 4-chlorobenzyl group at the β-position (carbon 2) of the propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The 4-chlorobenzyl substituent enhances lipophilicity, influencing the compound’s solubility and reactivity in peptide chain assembly.

特性

CAS番号

1260618-72-1

分子式

C25H22ClNO4

分子量

435.9 g/mol

IUPAC名

(2R)-2-[(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChIキー

QLSXVPCWQQGLDI-QGZVFWFLSA-N

異性体SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O

正規SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Cl)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Chlorobenzyl Addition: The protected amino compound is then reacted with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate to introduce the chlorobenzyl group.

    Final Assembly: The intermediate is then coupled with a propanoic acid derivative under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the chlorobenzyl moiety, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it valuable in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, the compound is explored for its potential in drug development. Peptide-based drugs synthesized using this compound can target specific proteins and pathways, offering therapeutic benefits.

Industry

Industrially, the compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including biomedical devices and sensors.

作用機序

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The chlorobenzyl moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Hazards (GHS)
(R)-3-((Fmoc)amino)-2-(4-chlorobenzyl)propanoic acid (Target) 4-Chlorobenzyl (C2) C24H20ClNO4 ~445.88* High lipophilicity; stable under SPPS conditions Likely H315, H319, H335
(R)-2-((Fmoc)amino)-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl (C3) C24H20ClNO4 421.87 Lower steric hindrance vs. benzyl; reduced lipophilicity H315, H319, H335
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl (C3) C25H23NO4 401.45 Methyl group increases steric bulk; may hinder peptide backbone flexibility Not fully characterized
(R)-3-((Fmoc)amino)-2-(4-fluorobenzyl)propanoic acid 4-Fluorobenzyl (C2) C24H20FNO4 ~429.42* Fluorine’s electronegativity alters electronic profile; moderate lipophilicity No data
(R)-3-((Fmoc)amino)-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl (C3) C24H21NO5 403.43 Hydroxyl group enhances solubility; potential for hydrogen bonding H302, H315, H319

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The target compound’s 4-chlorobenzyl group at C2 distinguishes it from analogs like the 4-chlorophenyl derivative at C3 (), which lacks the benzyl spacer, reducing steric bulk and lipophilicity.
  • Functional Groups : Hydroxyl substituents () improve aqueous solubility but may complicate SPPS due to undesired side reactions.

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a chlorobenzyl moiety, which may influence its biological interactions. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is C24H20ClN2O4, with a molecular weight of approximately 421.88 g/mol. The structure includes:

  • Fluorenyl group : Provides stability and potential interaction sites.
  • Methoxycarbonyl group : Serves as a protective group during synthesis.
  • Chlorobenzyl group : May enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds related to the fluorenyl structure often exhibit significant antimicrobial properties. For example, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine can enhance this activity by influencing the compound's electronic properties and solubility in biological systems .

Enzyme Inhibition

Studies on similar compounds have revealed potential as enzyme inhibitors. The mechanism often involves interaction with active sites of enzymes, leading to modulation of their activity. For instance, fluorenone derivatives have been investigated for their ability to inhibit enoyl-acyl carrier protein reductase (InhA), an essential enzyme in bacterial fatty acid synthesis . Such inhibition can be crucial for developing antibiotics targeting resistant strains.

Cytotoxicity and Antiproliferative Effects

Fluorenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, some compounds showed promising antiproliferative activity by acting as topoisomerase inhibitors, which are vital in cancer therapy as they interfere with DNA replication and repair mechanisms . The introduction of specific functional groups can enhance these effects, making structural modifications a key area of research.

Study 1: Antimicrobial Efficacy

In a recent study, a series of O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of chlorine atoms significantly enhanced the compounds' efficacy against both planktonic and biofilm states of bacteria. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .

Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of fluorenone derivatives against various cancer cell lines. Compounds were tested for their ability to inhibit cell growth through mechanisms involving apoptosis induction and cell cycle arrest. The findings suggested that specific structural features, such as alkyl chain length and branching, played a crucial role in enhancing biological activity .

Research Findings Summary

Activity Type Findings References
AntimicrobialEnhanced activity against Staphylococcus aureus and E. coli with chlorinated derivatives
Enzyme InhibitionPotential inhibitors of InhA enzyme critical for bacterial survival
CytotoxicitySignificant antiproliferative effects observed in cancer cell lines

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。